H-Arg-OtBu 2HCl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFOKKSRMYGTQT-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735326 | |

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87459-72-1 | |

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of H-Arg-OtBu 2HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of L-Arginine tert-butyl ester dihydrochloride (H-Arg-OtBu 2HCl). This compound is a critical reagent in peptide synthesis and various biomedical research applications, making a thorough understanding of its characteristics essential for its effective and reliable use.

Core Chemical Properties

This compound is a protected derivative of the amino acid L-arginine, where the carboxylic acid group is esterified with a tert-butyl group. The presence of the tert-butyl ester provides stability during peptide coupling reactions and enhances solubility in organic solvents.[1] The compound is supplied as a dihydrochloride salt, which influences its solubility and stability in aqueous solutions.

| Property | Value | Source |

| CAS Number | 87459-72-1 | [2][3][4][5] |

| Molecular Formula | C₁₀H₂₂N₄O₂ · 2HCl | [3][4] |

| Molecular Weight | 303.23 g/mol | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water, DMSO, and other organic solvents. | [5] |

Stability and Degradation Profile

The stability of this compound is a critical factor for its storage and handling. As with many ester-containing compounds, it is susceptible to hydrolysis, particularly under acidic or basic conditions.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

Given that this compound is a dihydrochloride salt, it will generate an acidic environment when dissolved in water. This acidic condition can catalyze the hydrolysis of the tert-butyl ester, leading to the formation of L-arginine and tert-butanol. This degradation pathway is a key consideration for the preparation and storage of aqueous stock solutions. The tert-butyl ester is generally stable under neutral and basic conditions but is labile to acid hydrolysis.

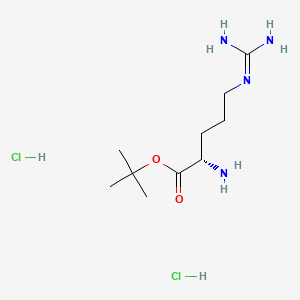

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

Caption: Acid-catalyzed hydrolysis of this compound.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions.

| Parameter | Recommendation |

| Temperature | Store at -20°C for long-term storage.[6] |

| Light | Store protected from light. |

| Moisture | Store in a tightly sealed container in a dry environment.[6] |

For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, solutions should be kept at 2-8°C and used within a limited timeframe. The stability of solutions will be pH-dependent, with greater stability at neutral pH compared to acidic conditions.

Experimental Protocols

General Handling and Solution Preparation

Due to its hygroscopic nature, this compound should be handled in a dry environment. When preparing solutions, it is advisable to use anhydrous solvents if the presence of water could be detrimental to the subsequent application.

Protocol for Preparing an Aqueous Stock Solution:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound in a sterile container.

-

Add the desired volume of high-purity water or an appropriate buffer.

-

Mix gently until the solid is completely dissolved.

-

If not for immediate use, store the solution at 2-8°C and use it promptly. For longer-term storage, consider aliquoting and freezing at -20°C or below, though stability under these conditions should be validated.[6]

Stability Indicating HPLC Method

A stability-indicating analytical method is crucial for assessing the purity of this compound and quantifying its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose. The following is a representative protocol that can be adapted and validated for specific needs.

| HPLC Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 0-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation for HPLC Analysis:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

This method should be capable of separating this compound from its primary degradation product, L-arginine, and other potential impurities.

Forced Degradation Study Protocol

To comprehensively understand the stability of this compound, a forced degradation study is recommended.[7][8] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Experimental Workflow for Forced Degradation:

Caption: Forced degradation study workflow.

Methodology for Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS) to aid in the identification of degradation products.

Conclusion

This compound is a valuable but moderately sensitive chemical compound. Its primary stability concern is the acid-catalyzed hydrolysis of the tert-butyl ester, a process that is inherent to its nature as a dihydrochloride salt in aqueous media. By adhering to proper storage and handling protocols, and by employing robust analytical methods to monitor its purity, researchers and drug development professionals can ensure the integrity and reliability of this important reagent in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. L-Arginine-tert-butyl ester dihydrochloride | 87459-72-1 | FA47534 [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. L-ARGININE T-BUTYL ESTER DIHYDROCHLORIDE | 87459-72-1 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

H-Arg-OtBu 2HCl (CAS: 87459-72-1): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of L-Arginine tert-butyl ester dihydrochloride for Advanced Scientific Applications

L-Arginine tert-butyl ester dihydrochloride, commonly referred to as H-Arg-OtBu 2HCl, is a chemically modified derivative of the semi-essential amino acid L-arginine. This compound serves as a critical building block and research tool for scientists and professionals in the fields of peptide synthesis, drug development, and biochemical research. The strategic addition of a tert-butyl ester (OtBu) protecting group to the C-terminus of the arginine molecule enhances its utility in various synthetic and biological applications by preventing unwanted side reactions. This guide provides a comprehensive technical overview of this compound, including its chemical properties, key applications with detailed experimental protocols, and its role in relevant biological pathways.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] The dihydrochloride salt form enhances its stability and solubility in certain solvents. Key quantitative data for this compound are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 87459-72-1 | [1][2][3][4][5][][7][8] |

| Molecular Formula | C₁₀H₂₂N₄O₂·2HCl | [1][2][4][5][][7] |

| Molecular Weight | 303.23 g/mol | [2][4] |

| Appearance | White to off-white powder/solid | [1][] |

| Purity | ≥95% to ≥98% (by TLC) | [1] |

| Storage Temperature | 2-8°C or ≤ -15°C | [1] |

| IUPAC Name | tert-butyl (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoate dihydrochloride | |

| Synonyms | L-Arginine t-butyl ester dihydrochloride, H-L-Arg-OtBu Dihydrochloride | [2][5][] |

Key Applications and Experimental Protocols

The unique structure of this compound makes it a versatile tool in several research and development areas. Its primary applications include solid-phase peptide synthesis (SPPS), research into nitric oxide signaling, and as a potential antimicrobial agent.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a protected form of L-arginine. The tert-butyl ester group prevents the carboxyl end of the amino acid from participating in the peptide bond formation, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[][9]

General Experimental Protocol for SPPS using this compound:

This protocol is a general guideline for manual Fmoc-based SPPS and should be optimized for specific peptide sequences and synthesis scales.[10][11][12][13]

Materials:

-

Fmoc-protected resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Once the peptide sequence is complete, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the tert-butyl ester and other side-chain protecting groups. This step should be performed in a well-ventilated fume hood.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS):

Precursor for Nitric Oxide Signaling Research

This compound can be used as a source of L-arginine in cell-based assays after the removal of the tert-butyl ester protecting group, typically through cellular esterase activity or acidic hydrolysis. L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[]

The L-Arginine - Nitric Oxide Signaling Pathway:

In this pathway, L-arginine is oxidized by NOS enzymes in the presence of oxygen and NADPH to produce nitric oxide and L-citrulline. NO then activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream physiological effects, such as vasodilation.

Antimicrobial Applications

Recent research has explored arginine-rich compounds and peptides for their antimicrobial properties.[14][15][16] These cationic molecules are thought to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. While specific studies on this compound are limited, related arginine derivatives have shown efficacy.

Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[17]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Bacterial Inoculum: Culture bacteria overnight and then dilute in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile derivative of L-arginine for researchers and drug development professionals. Its utility as a protected amino acid in peptide synthesis is well-established, and its role as a precursor in the study of nitric oxide signaling provides a powerful tool for investigating a wide range of physiological processes. Furthermore, its potential as an antimicrobial agent opens up new avenues for the development of novel therapeutics. The protocols and information provided in this guide serve as a starting point for the effective application of this compound in various research and development endeavors.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. L-Arginine-tert-butyl ester dihydrochloride | 87459-72-1 | FA47534 [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. parchem.com [parchem.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial and pH-sensitive methacrylate poly-L-Arginine/poly (β-amino ester) polymer for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Tert-Butyl Ester Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of chemical shields available to the modern chemist, the tert-butyl (tBu) ester stands out as a cornerstone, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides a comprehensive exploration of the tert-butyl ester protecting group, detailing its core functions, applications, and the critical experimental protocols for its successful implementation and removal.

Core Principles of the Tert-Butyl Ester Protecting Group

The primary role of the tert-butyl ester is to mask the carboxylic acid functionalities of amino acid side chains, specifically those of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus in some strategies. Its utility is rooted in a unique combination of stability and selective lability.[1][2]

Key Advantages:

-

Base Stability: The tert-butyl ester is exceptionally stable under the basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF), a fundamental principle of the Fmoc/tBu orthogonal strategy.[3][4]

-

Acid Lability: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), allowing for the simultaneous deprotection of all side-chain protecting groups and cleavage of the peptide from the resin in the final step of SPPS.[5][6]

-

Steric Hindrance: The bulky nature of the tert-butyl group can help to minimize certain side reactions, such as aspartimide formation, by sterically hindering the approach of the backbone amide nitrogen to the side-chain carbonyl.[7][8]

Common Applications in Peptide Synthesis:

The tert-butyl group is employed to protect the side chains of several amino acids in Fmoc-SPPS:

-

Aspartic Acid (Asp): As a tert-butyl ester, Fmoc-Asp(OtBu)-OH.[9]

-

Glutamic Acid (Glu): As a tert-butyl ester, Fmoc-Glu(OtBu)-OH.[9]

-

Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): As tert-butyl ethers (tBu).[9]

-

Cysteine (Cys): As a tert-butyl thioether (tBu).[10]

Experimental Protocols

Synthesis of Fmoc-L-Glutamic Acid 5-tert-Butyl Ester (Fmoc-Glu(OtBu)-OH)

The synthesis of this crucial building block is a multi-step process that requires careful control of reaction conditions to ensure high purity.[11]

Step 1: Formation of Glutamic Acid di-tert-Butyl Ester (Glu(OtBu)₂)

-

In a 3000 mL three-necked flask equipped with a mechanical stirrer, suspend 73.5 g of L-glutamic acid in 2324 g of tert-butyl acetate.

-

While stirring, slowly add 160.8 mL of perchloric acid, maintaining the temperature at 10°C.

-

Allow the reaction to proceed for 48 hours at 10°C.

-

Cool the reaction mixture to 0°C and add 1000 mL of water.

-

Perform an extraction using the excess tert-butyl acetate as the organic phase.

-

Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.

-

Separate the layers and wash the organic layer three times with 400 mL of a 1% Na₂CO₃ solution.

-

Concentrate the organic layer under reduced pressure to obtain Glu(OtBu)₂ as an oily substance.[11]

Step 2: Selective Removal of the α-tert-Butyl Ester

-

In a 1000 mL three-necked flask, combine the 42 g of Glu(OtBu)₂ from the previous step with 400 mL of water and 11 g of copper(II) chloride (CuCl₂).

-

Heat the mixture to 50°C and react for 12 hours to form the copper complex.

-

Cool the reaction mixture to room temperature.

-

Add 19 g of tetramethylethylenediamine (TMEDA) and 100 mL of dioxane.

-

Adjust the pH to 8-9 with triethylamine to yield L-Glutamic acid 5-tert-butyl ester (Glu(OtBu)).[11]

Step 3: N-terminal Fmoc Protection

-

To the solution containing Glu(OtBu), add 48 g of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

-

Maintain the pH at 8-9 and allow the reaction to proceed for 10 hours to obtain the crude Fmoc-L-glutamic acid 5-tert-butyl ester.[11]

Step 4: Purification

-

Acidify the crude reaction mixture with hydrochloric acid (HCl).

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution and crystallize the product to yield pure Fmoc-Glu(OtBu)-OH.[11]

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc/tBu Strategy

The following is a generalized protocol for a single coupling cycle in manual SPPS.

1. Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1]

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture gently for 5-10 minutes.

- Drain the deprotection solution.

- Repeat the addition of fresh deprotection solution and agitate for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times).[1]

3. Amino Acid Coupling:

- In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

- Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 2-5 minutes.[8]

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

- Wash the resin thoroughly with DMF and dichloromethane (DCM).

4. Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the tert-butyl esters.

1. Resin Preparation: Wash the fully assembled peptide-resin with DCM to swell it and then dry it under a stream of nitrogen.[12]

2. Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail in a well-ventilated fume hood. The composition of the cocktail depends on the amino acid sequence of the peptide (see Table 1).[13]

3. Cleavage Reaction:

- Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[12]

- Gently agitate the mixture at room temperature for 1.5 to 4 hours. The duration depends on the stability of the protecting groups and the linker.[1][14]

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the TFA solution containing the cleaved peptide into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[12][14]

- Centrifuge the mixture to pellet the peptide.

- Carefully decant the ether.

- Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[12]

- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[12]

Data Presentation: Cleavage Cocktails and Scavengers

The cleavage of tert-butyl protecting groups generates reactive tert-butyl cations that can lead to undesired side reactions, such as the alkylation of sensitive residues like Cysteine (Cys), Tryptophan (Trp), and Methionine (Met).[4][15] Scavengers are added to the cleavage cocktail to trap these carbocations.[16]

Table 1: Common Cleavage Cocktails for Fmoc/tBu SPPS

| Reagent Cocktail | Composition (v/v/v) | Application Notes |

| TFA/TIS/H₂O | 95:2.5:2.5 | A common and less odorous cocktail suitable for many sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc).[3] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail effective for peptides containing Arg(Pmc/Mtr), Trp, Met, and Cys.[3] |

| TFA/TIS/H₂O/EDT | 90:2.5:2.5:5 | Recommended for peptides containing multiple sensitive residues, particularly Cys.[14] |

| TFA/Anisole/H₂O/TIPS | 80:8:2:10 | An alternative cocktail for suppressing S-alkylation of cysteine.[17] |

Mandatory Visualizations

Conclusion

The tert-butyl ester protecting group is an indispensable tool in modern peptide synthesis, offering a robust and reliable means of masking carboxylic acid functionalities. Its stability to the basic conditions of Fmoc deprotection and its lability in the final acidic cleavage step form the bedrock of the highly successful Fmoc/tBu orthogonal strategy. However, a thorough understanding of the potential for side reactions, particularly aspartimide formation and tert-butylation of sensitive residues, is crucial for its effective implementation. By employing the appropriate experimental protocols, optimized cleavage cocktails, and strategic troubleshooting, researchers can harness the full potential of the tert-butyl ester to synthesize complex peptides with high yield and purity, advancing the frontiers of drug discovery and biochemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

H-Arg-OtBu 2HCl in Biochemical Research: A Technical Guide

Introduction

L-Arginine tert-butyl ester dihydrochloride, abbreviated as H-Arg-OtBu 2HCl, is a chemically modified derivative of the amino acid L-arginine. In this compound, the carboxylic acid group is protected as a tert-butyl (OtBu) ester, and the molecule is supplied as a stable dihydrochloride salt.[1][2] This protection strategy is pivotal in synthetic chemistry, particularly in the field of peptide synthesis, which is fundamental to various avenues of biochemical research, drug discovery, and the development of peptide-based therapeutics.[3][4]

The primary role of this compound is to serve as a building block in the controlled, stepwise synthesis of peptides.[1] The tert-butyl ester is a well-established protecting group for carboxylic acids. It is stable under a variety of reaction conditions, including the basic conditions used for Fmoc-group removal in standard Solid-Phase Peptide Synthesis (SPPS), but it is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage and deprotection step.[5][6] This chemical property allows for the strategic incorporation of an arginine residue at the C-terminus of a peptide or its use in solution-phase peptide synthesis. The dihydrochloride form enhances the compound's stability and handling characteristics.[1]

This guide provides an in-depth overview of the applications of this compound in biochemical research, focusing on its role in peptide synthesis, relevant experimental protocols, and its utility in studying biological pathways.

Core Applications in Biochemical Research

The utility of this compound is intrinsically linked to the importance of arginine-containing peptides in biology. Arginine's guanidinium group is positively charged at physiological pH, enabling it to participate in electrostatic interactions, such as binding to negatively charged regions of proteins, nucleic acids, or cell membranes. Synthesizing peptides with precisely placed arginine residues allows researchers to create tools to probe and manipulate biological systems.

The core applications include:

-

Peptide Synthesis: It serves as a fundamental component for constructing custom peptides for research.[3] These synthetic peptides are used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.

-

Drug Development: The compound is used in the design and synthesis of peptide-based drug candidates.[3] Peptides that mimic or inhibit the function of natural bioactive peptides are a significant area of pharmaceutical research.

-

Biochemical Probes: By incorporating modified or labeled arginine residues, researchers can create probes to investigate cellular functions, metabolic pathways, and signaling cascades.[1]

Data Presentation: Properties and Synthesis Parameters

The successful application of this compound relies on understanding its chemical properties and the typical parameters used in peptide synthesis.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | L-Arginine tert-butyl ester dihydrochloride | [2] |

| CAS Number | 87459-72-1 | [2] |

| Molecular Formula | C₁₀H₂₄Cl₂N₄O₂ | |

| Molecular Weight | 319.23 g/mol | |

| Primary Function | C-terminally protected amino acid | [1] |

| Protecting Group | tert-butyl (OtBu) ester | [6] |

| Protecting Group Lability | Acid-labile (cleaved by TFA) | [5] |

Table 2: Representative Reagents for a Solid-Phase Peptide Synthesis (SPPS) Cycle

Note: For peptide chain elongation, an N-terminally protected and side-chain protected arginine derivative, such as Fmoc-Arg(Pbf)-OH, is typically used. This compound is primarily for introducing the C-terminal residue in specific synthesis strategies.

| Step / Reagent Class | Example Reagent(s) | Molar Excess (Typical) | Purpose | Reference |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | - | Solid support for peptide assembly. | [5][7] |

| Amino Acid | Fmoc-Arg(Pbf)-OH | 2.5 - 5 fold | The building block for the growing peptide chain. | [8] |

| Coupling/Activating | HBTU, HATU, HOBt/DIC | Equimolar to amino acid | Promotes the formation of the amide (peptide) bond. | [3][8] |

| Base (Activation) | DIPEA (N,N-diisopropylethylamine) | 2 x moles of amino acid | Maintains basic conditions required for the coupling reaction. | [9] |

| Solvent | DMF (N,N-Dimethylformamide) or NMP | - | Solubilizes reagents and swells the resin. | [5] |

| Fmoc Deprotection | 20% Piperidine in DMF | - | Removes the temporary N-terminal Fmoc protecting group to allow for the next coupling reaction. | [5] |

| Final Cleavage | TFA / TIS / H₂O (e.g., 95:2.5:2.5) | - | Cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups. | [5] |

Experimental Protocols

The following is a representative protocol for a single coupling cycle within the broader context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of an Arginine Residue in Fmoc-SPPS

This protocol outlines the steps to couple an Fmoc-Arg(Pbf)-OH residue onto a growing peptide chain attached to a resin.

1. Resin Preparation and Swelling:

- Place the resin (e.g., Rink Amide resin) in a reaction vessel.

- Add DMF to cover the resin and allow it to swell for 30-60 minutes to ensure reaction sites are accessible.

- Drain the DMF.

2. N-terminal Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes. Drain the solution.

- Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

- Perform a Kaiser test to confirm the presence of a free primary amine.[7]

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-Arg(Pbf)-OH (e.g., 3 equivalents relative to resin loading) and an activating agent like HBTU (0.95 eq. relative to the amino acid) in DMF.

- Add DIPEA (2 eq. relative to the amino acid) to the solution and vortex briefly. The solution will typically change color, indicating activation.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 1-2 hours to allow the coupling reaction to proceed.[7]

- Drain the reaction solution and wash the resin with DMF (3 times).

- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no remaining free amines). If the test is positive, a second coupling (recoupling) may be necessary.[7]

4. Capping (Optional):

- If the coupling is incomplete, any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final peptide product.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a strong acid cocktail to cleave the peptide and remove side-chain protecting groups.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help visualize the complex processes and relationships in peptide synthesis and biochemical research.

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Investigating GPCR signaling with a synthetic peptide antagonist.

Caption: Logical relationship showing C-terminal protection of Arginine.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Buy H-Arg(Pbf)-OtBu HCl [smolecule.com]

- 4. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

Core Concepts: The Principle of Orthogonal Protection

An In-Depth Technical Guide to H-Arg(OtBu)·2HCl in Peptide Synthesis

For researchers, scientists, and drug development professionals embarking on peptide synthesis, the selection of appropriate building blocks is paramount to success. H-Arg(OtBu)·2HCl, a protected derivative of the amino acid Arginine, is a critical reagent, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive overview of its properties, applications, and the protocols necessary for its effective use.

Solid-phase peptide synthesis (SPPS) revolutionized peptide manufacturing by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process to simple filtration and washing steps.[1][2] The success of this technique hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2]

The most common approach is the Fmoc/tBu strategy.[1]

-

Nα-Fmoc Group: The temporary fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amine of the amino acid. It is stable to acid but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent.[3]

-

Side-Chain and C-Terminal tBu Groups: Permanent protecting groups, such as the tert-Butyl (tBu) group, are used to mask reactive side chains and the C-terminal carboxyl group. These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid, typically trifluoroacetic acid (TFA), during the final step.[2][4]

H-Arg(OtBu)·2HCl is designed for this strategy. The Arginine side chain's highly basic guanidinium group is protected by the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, while the C-terminal carboxylic acid is protected as a tert-butyl ester (OtBu). Both Pbf and OtBu are acid-labile and are removed simultaneously during the final cleavage from the resin.[5]

Data Presentation: Properties of H-Arg(Pbf)-OtBu·HCl

A clear understanding of the reagent's properties is essential for accurate experimental design.

| Property | Value | Reference |

| Full Chemical Name | N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine t-butyl ester hydrochloride | [5] |

| Molecular Formula | C₂₃H₃₈N₄O₅S · HCl | [6][7] |

| Molecular Weight | 519.11 g/mol | [6] |

| CAS Number | 1217317-67-3 | [6][7] |

Mandatory Visualization: Structure and Cleavage

The diagram below illustrates the structure of the protected arginine derivative, highlighting the acid-labile Pbf and OtBu groups that are removed during the final cleavage step.

Caption: Structure of H-Arg(Pbf)-OtBu with acid-labile protecting groups.

Experimental Protocols

The following protocols provide a detailed methodology for the use of H-Arg(Pbf)-OtBu·HCl in a standard manual Fmoc-SPPS workflow.

Protocol 1: Coupling Reaction

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on the resin.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[3]

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin to remove residual piperidine. Perform sequential washes with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x).[3]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale, dissolve the incoming Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, 3 equivalents) and an activating agent such as HBTU (3 equivalents) in DMF.[5]

-

Add a base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction.[5]

-

Add the activated amino acid solution to the deprotected resin.

-

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the absence of free primary amines, which indicates a complete coupling reaction.[3] A negative result (yellow beads) is desired. If the test is positive (blue beads), the coupling step should be repeated.

-

Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[3]

-

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.[1]

Protocol 2: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin support while simultaneously removing the side-chain protecting groups (like Pbf) and the C-terminal ester (OtBu).

-

Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.[3]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[3] TIS and water act as scavengers to trap the reactive cations generated during the cleavage of protecting groups, preventing side reactions.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. The Pbf group's removal kinetics are generally favorable, with complete deprotection typically achieved within this timeframe.[5]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide from the TFA solution by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

-

Purification:

-

Wash the peptide pellet with additional cold diethyl ether to remove residual scavengers and dissolved protecting group fragments.

-

Dry the crude peptide.

-

Purify the peptide to the desired level using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Mandatory Visualization: SPPS Workflow

The following diagram illustrates the logical flow of a single amino acid addition cycle in solid-phase peptide synthesis.

Caption: General workflow of an Fmoc-SPPS cycle.

Conclusion

H-Arg(OtBu)·2HCl is an indispensable building block for the synthesis of arginine-containing peptides via the Fmoc/tBu strategy. Its dual-protection scheme ensures the selective and controlled formation of peptide bonds, preventing unwanted side reactions at both the C-terminus and the reactive guanidino side chain.[5] By following established protocols for coupling and cleavage, researchers can reliably incorporate this crucial amino acid, facilitating the development of novel peptide-based therapeutics and research tools.[5][8]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy H-Arg(Pbf)-OtBu HCl [smolecule.com]

- 6. H-Arg(Pbf)-OtBu · HCl - Bachem AG [bioscience.co.uk]

- 7. H-Arg(Pbf)-OtBu · HCl | 1217317-67-3 [chemicalbook.com]

- 8. shop.bachem.com [shop.bachem.com]

Safety and Handling of H-Arg-OtBu 2HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the specific SDS for H-Arg-OtBu 2HCl provided by your supplier before handling the compound. The absence of a specific SDS in publicly available literature necessitates a cautious approach based on the chemical's structure and the known hazards of its components, particularly hydrochloric acid.

Introduction

This compound (L-Arginine tert-butyl ester dihydrochloride) is an amino acid derivative commonly used in peptide synthesis and other biochemical research. As a dihydrochloride salt of an amino acid ester, its handling requires careful consideration of its potential hazards, which are primarily associated with its acidic and potentially irritant nature. This guide provides a comprehensive overview of the safety and handling precautions necessary to work with this compound in a research and development environment.

Hazard Identification and Classification

GHS Hazard Pictograms (Anticipated)

Based on the corrosive nature of hydrochloric acid, the following pictograms are likely to be relevant:

| Pictogram | Hazard Class |

| Corrosion |

| Skin and eye irritation |

Hazard and Precautionary Statements (Anticipated)

The following H-phrases (Hazard) and P-phrases (Precautionary) are anticipated to be associated with this compound.

| Statement Type | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage. |

| H335 | May cause respiratory irritation. | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. |

Physical and Chemical Properties

Limited specific data for this compound is available. Researchers should refer to the Certificate of Analysis provided by the supplier for lot-specific data.

| Property | Value |

| Chemical Formula | C₁₀H₂₂N₄O₂ · 2HCl |

| Molecular Weight | 303.23 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[3]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1][2][4] | Protects eyes from dust particles and potential splashes of acidic solutions. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4][5] Glove thickness should be appropriate for the duration of handling. | Prevents skin contact with the corrosive and irritant powder. |

| Body Protection | A lab coat that fully covers the arms.[5] For larger quantities, a chemical-resistant apron is recommended.[2][6] | Protects skin and clothing from spills. |

| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. However, if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[1] | Prevents inhalation of irritant dust. |

Engineering Controls

| Control | Specification | Rationale |

| Ventilation | Work in a well-ventilated laboratory. For procedures that may generate dust, use a chemical fume hood.[5] | Minimizes inhalation of airborne particles. |

| Eyewash and Safety Shower | An eyewash station and safety shower must be readily accessible in the immediate work area.[7] | Provides immediate decontamination in case of accidental exposure. |

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.[7][8]

| Condition | Specification | Rationale |

| Temperature | Store in a cool, dry place.[8] Some suppliers may recommend refrigeration. Always check the manufacturer's instructions. | Prevents degradation and minimizes moisture absorption. |

| Light | Store in a tightly sealed, light-resistant container.[7][9] | Protects the compound from potential photodegradation.[10] |

| Hygroscopicity | The compound is hygroscopic. Keep the container tightly closed to prevent moisture absorption.[11] | Moisture can lead to hydrolysis and the release of hydrochloric acid. |

| Segregation | Store away from incompatible materials, such as strong bases and oxidizing agents.[12] | Prevents hazardous chemical reactions. |

Diagrams

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Spill Response Decision Tree

Caption: A decision tree for responding to spills of this compound.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.

Experimental Protocol for Waste Disposal

-

Collection: Collect all solid waste (e.g., contaminated gloves, weighing paper) and solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Neutralization (for aqueous solutions): If permissible by your institution's EHS guidelines, aqueous waste solutions can be neutralized.

-

Work in a fume hood and wear appropriate PPE.

-

Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring. Be cautious as this may cause foaming or gas evolution.

-

Monitor the pH with pH paper or a calibrated pH meter until it is in the neutral range (pH 6-8).

-

-

Disposal: Dispose of the neutralized solution or the solid waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8] Do not pour down the drain unless specifically authorized by EHS for neutralized solutions.[13]

References

- 1. oshatrainingschool.com [oshatrainingschool.com]

- 2. sc.edu [sc.edu]

- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 8. shahandassociates.co.in [shahandassociates.co.in]

- 9. viallabeller.com [viallabeller.com]

- 10. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 11. How To [chem.rochester.edu]

- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

A Comprehensive Technical Guide to H-Arg-OtBu 2HCl

For researchers, scientists, and professionals in drug development, a thorough understanding of key biochemical reagents is paramount. This guide provides an in-depth look at L-Arginine tert-butyl ester dihydrochloride (H-Arg-OtBu 2HCl), a versatile derivative of the amino acid L-arginine.

Core Molecular Data

This compound is a protected form of L-arginine, which makes it a valuable intermediate in various synthetic and research applications. Its chemical properties are summarized below.

| Property | Value | Citations |

| Chemical Name | tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | [1] |

| Molecular Formula | C10H22N4O2·2HCl | [1][2][3] |

| Molecular Weight | 303.3 g/mol | [1][2][4] |

| CAS Number | 87459-72-1 | [1][2] |

Applications in Research and Development

This compound serves as a critical building block in peptide synthesis and has applications in various fields of biomedical research.[5] Its utility extends to pharmaceutical development, where it can act as a precursor for nitric oxide donors, important in cardiovascular disease treatments.[6] In biochemical research, it is employed in studies of protein synthesis and cell signaling.[6] Furthermore, its moisturizing properties have led to its inclusion in cosmetic formulations.[6]

Experimental Protocols

A key application of this compound is in peptide synthesis. The tert-butyl ester group protects the carboxylic acid end of arginine, while the dihydrochloride salt form enhances its stability and solubility in certain solvents.

General Peptide Coupling Workflow:

A typical workflow for incorporating an amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) is outlined below. This process involves the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the protected amino acid.

Signaling Pathway Involvement:

As a derivative of arginine, this compound is relevant to pathways involving nitric oxide (NO) synthesis. Arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule in the cardiovascular system.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Arginine-Containing Peptides

Introduction

The incorporation of arginine (Arg) into peptide sequences is crucial for the synthesis of many biologically active peptides. In the context of drug development and research, arginine's guanidinium side chain often plays a vital role in biological activity. The most common strategy for incorporating arginine in Solid-Phase Peptide Synthesis (SPPS) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. This method utilizes Fmoc-Arg(Pbf)-OH as the standard building block, where the α-amino group is protected by the base-labile Fmoc group, and the side-chain guanidinium group is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2]

The term "H-Arg-OtBu 2HCl" refers to an arginine molecule with a free amino terminus (H-), a tert-butyl ester protecting the C-terminus (-OtBu), and in the form of a dihydrochloride salt. While this specific molecule is not a direct building block for the chain elongation in Fmoc SPPS (which requires an N-α-Fmoc protected amino acid), it represents a structure that could be generated during specific solution-phase methodologies or conceptually relates to the state of the arginine residue after cleavage from the resin under certain conditions before all protecting groups are removed.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of arginine into peptides using the standard and widely accepted Fmoc-Arg(Pbf)-OH building block in SPPS.

Core Principles and Challenges

A primary challenge during the coupling of Fmoc-Arg(Pbf)-OH is the risk of intramolecular cyclization of the activated amino acid to form an inactive δ-lactam.[1][3] This side reaction consumes the activated arginine, preventing its coupling to the growing peptide chain and leading to the formation of deletion sequences (des-Arg peptides).[3][4] The bulky Pbf protecting group helps to minimize this side reaction but can also cause steric hindrance, potentially leading to incomplete coupling reactions.[1] Therefore, the choice of coupling reagents and reaction conditions is critical for efficient and successful synthesis.

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Fmoc-SPPS.[5][6]

1. Resin Preparation and Swelling:

-

Place the appropriate resin (e.g., Rink Amide resin for peptide amides) in a reaction vessel.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 20-30 minutes.[7] Drain the solvent.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.[5]

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove piperidine.[1]

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent and a base (see Table 2 for specifics).

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.[1] A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

4. Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next deprotection cycle.

Protocol 2: Optimized Coupling of Fmoc-Arg(Pbf)-OH

This protocol provides specific conditions for the incorporation of arginine, designed to maximize coupling efficiency and minimize side reactions.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents (e.g., HBTU, DIC)

-

Additives/Bases (e.g., DIEA, OxymaPure)

-

Peptide synthesis grade solvent (e.g., DMF, NBP)

Procedure (HBTU/DIEA Method):

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is washed with DMF as described in Protocol 1.

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIEA (6 eq.).[1]

-

Coupling: Immediately add the activated solution to the reaction vessel containing the peptide-resin. Agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), a second coupling may be required.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step to cleave the synthesized peptide from the resin and remove all side-chain protecting groups (including Pbf from Arg and tBu from other residues).

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail (e.g., Reagent R)

-

Scavengers (e.g., TIS, H₂O)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with Dichloromethane (DCM) (3-5 times) and dry under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail (see Table 3). A standard cocktail for peptides containing arginine is TFA/TIS/H₂O (95:2.5:2.5).[4]

-

Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Arg(Pbf)-OH

| Reagent Class | Reagent Name | Abbreviation | Key Advantages | Considerations |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High coupling efficiency and fast reaction kinetics.[1] | Can cause guanidinylation of the free N-terminal amine if pre-activation is prolonged.[1] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly effective for sterically hindered couplings; reduces racemization. | Higher cost compared to HBTU. | |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Cost-effective; when used with an additive like OxymaPure, lactam formation is suppressed.[3] | Generates insoluble diisopropylurea byproduct. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High activation efficiency. | Produces a carcinogenic byproduct (HMPA). |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar efficiency to BOP but avoids the formation of HMPA. | More expensive than carbodiimide-based reagents. |

Table 2: Recommended Coupling Protocols for Fmoc-Arg(Pbf)-OH

| Method | Amino Acid (eq.) | Coupling Reagent (eq.) | Base/Additive (eq.) | Solvent | Temperature | Time | Reference |

| Standard HBTU | 3 | HBTU (2.9) | DIEA (6) | DMF | Room Temp. | 1-2 h | [1] |

| DIC/Oxyma | 1.75 | DIC (1.8) | OxymaPure (1.5) | NBP or DMF | 45 °C | 1 h | [3] |

| Standard DIC/HOBt | 3 | DIC (3) | HOBt (3) | DMF or DCM/DMF | Room Temp. | 1-2 h | [9] |

eq. = equivalents relative to the resin loading capacity.

Table 3: Standard Cleavage Cocktails for Arginine-Containing Peptides

| Cocktail Name | Composition (v/v/v) | Scavengers | Primary Use | Reference |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Standard for peptides with Pbf-protected Arg. | [10] |

| Standard 95% TFA | TFA / H₂O / TIS (95:2.5:2.5) | Water, Triisopropylsilane (TIS) | General purpose, effective for Arg(Pbf) and Trp-containing peptides. | [4] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / TIS (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, TIS | For complex peptides containing Cys, Trp, Met, or Tyr. | [10] |

TFA = Trifluoroacetic Acid; EDT = 1,2-Ethanedithiol; TIS = Triisopropylsilane.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 6. bachem.com [bachem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for Coupling Arginine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the selection and use of coupling reagents for the incorporation of arginine residues in Solid-Phase Peptide Synthesis (SPPS). While the specific derivative H-Arg-OtBu 2HCl is less commonly used directly in iterative solid-phase synthesis due to its free N-terminus, the principles and challenges of coupling arginine are universal. In standard Fmoc-based SPPS, the Nα-Fmoc and side-chain protected derivative, typically Fmoc-Arg(Pbf)-OH, is utilized. This guide will focus on the efficient coupling of this standard derivative, addressing common challenges such as racemization and side reactions.

Introduction to Arginine Coupling in SPPS

The incorporation of arginine into a peptide sequence is a critical step that can be prone to difficulties. The bulky and strongly basic guanidinium side chain of arginine, even when protected, presents steric hindrance and can participate in side reactions. The primary challenges associated with arginine coupling include:

-

Racemization: The loss of stereochemical integrity at the α-carbon of the arginine residue during activation and coupling, leading to the formation of D-arginine diastereomers. This can significantly impact the biological activity of the final peptide.[1][2][3]

-

δ-Lactam Formation: An intramolecular cyclization reaction where the activated carboxyl group reacts with the side-chain guanidinium group, leading to a stable lactam. This side reaction effectively caps the growing peptide chain and reduces the yield of the desired full-length peptide.[1][4]

-

Guanidinylation: A side reaction where the activated amino acid reacts with the free guanidinium group of an unprotected or poorly protected arginine residue. This is more prevalent with certain types of coupling reagents.

-

Incomplete Coupling: Due to steric hindrance from the bulky side-chain protecting group (e.g., Pbf), coupling reactions can be slow and may not go to completion, resulting in deletion sequences.[5]

The choice of coupling reagent, base, solvent, and reaction conditions plays a pivotal role in overcoming these challenges and achieving high coupling efficiency and purity of the final peptide.

Overview of Common Coupling Reagents for Arginine

A variety of coupling reagents are available for SPPS, each with its own mechanism of action, advantages, and disadvantages. They can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.

Carbodiimides

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective coupling reagents.[6] They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with an additive.[2][6]

-

DIC/OxymaPure®: This combination is highly effective at suppressing racemization and is a safer alternative to benzotriazole-based additives like HOBt, which are potentially explosive.[3][7]

-

DIC/HOBt: A classic and widely used combination that provides good activation while minimizing racemization.[6]

Aminium/Uronium Salts

These reagents, such as HATU and HCTU, are highly efficient and provide rapid coupling kinetics.[8] They react with the carboxylic acid in the presence of a base to form a highly reactive activated ester.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective coupling reagents, especially for difficult couplings, due to the formation of a highly reactive OAt active ester.[9][10] It is known for its ability to suppress racemization.[9]

-

HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable efficiency in many cases.[8] The presence of the chlorine atom on the benzotriazole ring enhances its reactivity compared to HBTU.[8]

Phosphonium Salts

Phosphonium-based reagents, like PyBOP®, are also highly efficient and are known for their ability to avoid the side reaction of guanidinylation of the free N-terminus, which can occur with aminium/uronium salts.[3]

-

PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt reagent that provides excellent coupling efficiency with low racemization.[3]

Data Presentation: Comparison of Coupling Reagents for Arginine

The following table summarizes the performance of common coupling reagents for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS. The data is compiled from various literature sources and represents typical outcomes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

| Coupling Reagent Combination | Base | Typical Coupling Time (min) | Relative Coupling Efficiency | Racemization Potential | Key Advantages | Key Disadvantages |

| DIC/OxymaPure® | DIPEA/Collidine | 60-120 | High | Very Low | Low cost, high safety profile, minimal racemization.[1][7] | Slower reaction kinetics compared to onium salts. |

| DIC/HOBt | DIPEA/NMM | 60-120 | High | Low | Cost-effective, well-established.[6] | HOBt has explosive properties. |

| HATU | DIPEA/Collidine | 20-60 | Very High | Very Low | Excellent for difficult couplings, rapid kinetics, low racemization.[9][10] | High cost. |

| HCTU | DIPEA/Collidine | 30-60 | Very High | Low | High efficiency, more cost-effective than HATU.[8] | Potential for guanidinylation side reactions. |

| PyBOP® | DIPEA/NMM | 30-90 | High | Low | No guanidinylation of the N-terminus, good for segment coupling.[3] | Can be less effective for highly hindered couplings compared to HATU. |

DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Arg(Pbf)-OH to a resin-bound peptide using various coupling reagent combinations.

Protocol 1: Coupling with DIC/OxymaPure®

This protocol is recommended for routine synthesis where minimizing racemization is a primary concern.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3-5 equivalents)

-

DIC (3-5 equivalents)

-

OxymaPure® (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

DIPEA or 2,4,6-Collidine (6-10 equivalents)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and OxymaPure® in DMF.

-

Add DIC to the amino acid/OxymaPure® solution and allow to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Add the base (DIPEA or Collidine) to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 60-120 minutes.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, continue coupling for another 60 minutes or perform a second coupling.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: Coupling with HATU

This protocol is recommended for difficult couplings, sterically hindered positions, or when rapid coupling times are desired.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3-5 equivalents)

-

HATU (2.9-4.9 equivalents)

-

DIPEA or 2,4,6-Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HATU in DMF.

-

Add the base (DIPEA or Collidine) to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.

-

Transfer the pre-activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the reaction mixture at room temperature for 20-60 minutes.

-

Perform a Kaiser test to monitor the completion of the coupling reaction.

-

If the Kaiser test is positive, a double coupling may be necessary.

-

Wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Coupling with HCTU

This protocol provides a balance of high efficiency and cost-effectiveness.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3-5 equivalents)

-

HCTU (2.9-4.9 equivalents)

-

DIPEA or 2,4,6-Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HCTU in DMF.

-

Add the base (DIPEA or Collidine) to the amino acid/HCTU solution and allow to pre-activate for 1-2 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin thoroughly with DMF (3-5 times) upon completion.

Visualizations

Logical Relationship of Coupling Reagent Classes

Caption: Classification of common coupling reagents used in SPPS.

Experimental Workflow for Arginine Coupling in SPPS

Caption: General workflow for an arginine coupling cycle in SPPS.

Troubleshooting Common Issues

-

High Racemization Levels:

-

Cause: Use of strong, non-hindered bases (e.g., DIPEA) in combination with highly activating reagents, elevated temperatures.[1]

-

Solution: Switch to a more sterically hindered base like 2,4,6-collidine.[1] Use a carbodiimide-based method with OxymaPure®.[1] Perform the coupling at a lower temperature (0°C or room temperature).[1]

-

-

Presence of Deletion Sequences (des-Arg):

-

Cause: Incomplete coupling due to steric hindrance or δ-lactam formation.[4]

-

Solution: Perform a double coupling. Increase the equivalents of the amino acid and coupling reagents. Use a highly efficient coupling reagent like HATU.

-

-

Formation of δ-Lactam:

-

Cause: Intramolecular cyclization of the activated arginine.

-

Solution: Use pre-activation for a short duration before adding to the resin. Avoid prolonged coupling times. Some studies suggest that certain protecting groups on the side chain can minimize this side reaction.[11]

-

Conclusion

The successful incorporation of arginine in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. For routine synthesis, DIC/OxymaPure® offers a balance of efficiency, cost-effectiveness, and low racemization. For challenging sequences with sterically hindered residues, high-performance reagents like HATU and HCTU are recommended. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can significantly improve the yield and purity of arginine-containing peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. bachem.com [bachem.com]

- 4. pubs.rsc.org [pubs.rsc.org]